2-(1-hydroxycyclopentyl)-1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone
Description
2-(1-hydroxycyclopentyl)-1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone is a complex organic compound that features both cyclopentyl and isoquinolinyl groups. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
2-(1-hydroxycyclopentyl)-1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c18-14-4-3-12-5-8-17(11-13(12)9-14)15(19)10-16(20)6-1-2-7-16/h3-4,9,18,20H,1-2,5-8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPAQQAZIBYMDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CC(=O)N2CCC3=C(C2)C=C(C=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-hydroxycyclopentyl)-1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone typically involves multi-step organic reactions. A common approach might include:
Formation of the cyclopentyl group: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the isoquinolinyl group: This step may involve the use of isoquinoline derivatives and suitable reagents to form the desired structure.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic routes to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques like crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1-hydroxycyclopentyl)-1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC or KMnO4.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like NaBH4 or LiAlH4.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing agents: PCC, KMnO4, CrO3.
Reducing agents: NaBH4, LiAlH4.
Solvents: Common solvents include ethanol, methanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes.
Scientific Research Applications
2-(1-hydroxycyclopentyl)-1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone may have various applications in scientific research, including:
Chemistry: Studying its reactivity and potential as a building block for more complex molecules.
Biology: Investigating its biological activity and potential therapeutic effects.
Medicine: Exploring its use in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of 2-(1-hydroxycyclopentyl)-1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone would depend on its specific interactions with molecular targets. This could involve:
Binding to receptors: Interaction with specific receptors in the body to exert its effects.
Enzyme inhibition: Inhibiting the activity of certain enzymes involved in disease pathways.
Signal transduction: Modulating signaling pathways to achieve therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(1-hydroxycyclopentyl)-1-(isoquinolin-2-yl)ethanone: Lacks the hydroxyl group on the isoquinoline ring.
2-(cyclopentyl)-1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone: Lacks the hydroxyl group on the cyclopentyl ring.
Uniqueness
2-(1-hydroxycyclopentyl)-1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone is unique due to the presence of hydroxyl groups on both the cyclopentyl and isoquinoline rings, which may confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
